molecular formula C16H16N2O B11706890 (2E)-1-[4-(dimethylamino)phenyl]-3-(pyridin-3-yl)prop-2-en-1-one

(2E)-1-[4-(dimethylamino)phenyl]-3-(pyridin-3-yl)prop-2-en-1-one

Cat. No.: B11706890
M. Wt: 252.31 g/mol
InChI Key: SPABMCLDHGNLFQ-BJMVGYQFSA-N
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Description

(2E)-1-[4-(dimethylamino)phenyl]-3-(pyridin-3-yl)prop-2-en-1-one is an organic compound that features a conjugated system with both aromatic and heteroaromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[4-(dimethylamino)phenyl]-3-(pyridin-3-yl)prop-2-en-1-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3-acetylpyridine. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete condensation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-[4-(dimethylamino)phenyl]-3-(pyridin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2E)-1-[4-(dimethylamino)phenyl]-3-(pyridin-3-yl)prop-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-1-[4-(dimethylamino)phenyl]-3-(pyridin-3-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s conjugated system allows it to participate in electron transfer processes, which can modulate the activity of these targets. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of aromatic and heteroaromatic rings, which confer specific electronic properties. This makes it particularly useful in applications requiring precise control over electronic interactions, such as in the development of nonlinear optical materials .

Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

(E)-1-[4-(dimethylamino)phenyl]-3-pyridin-3-ylprop-2-en-1-one

InChI

InChI=1S/C16H16N2O/c1-18(2)15-8-6-14(7-9-15)16(19)10-5-13-4-3-11-17-12-13/h3-12H,1-2H3/b10-5+

InChI Key

SPABMCLDHGNLFQ-BJMVGYQFSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C(=O)/C=C/C2=CN=CC=C2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C=CC2=CN=CC=C2

solubility

6.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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